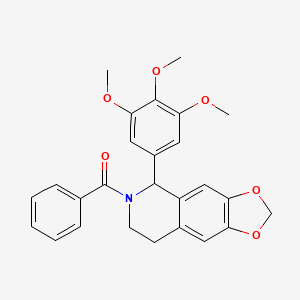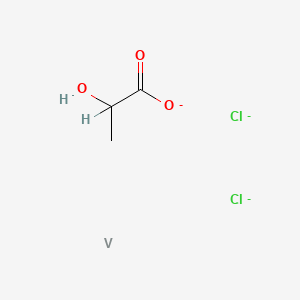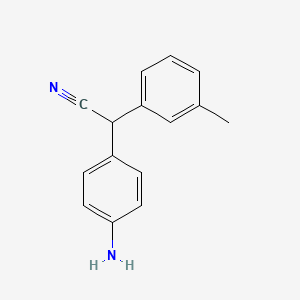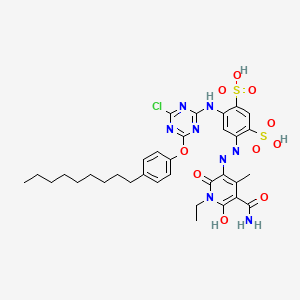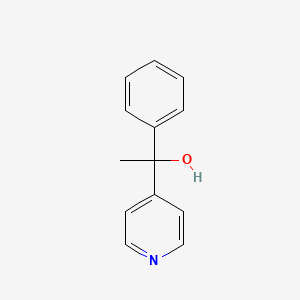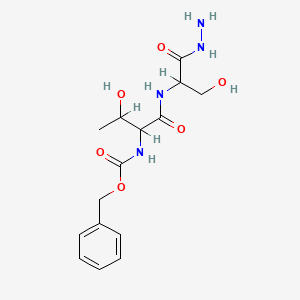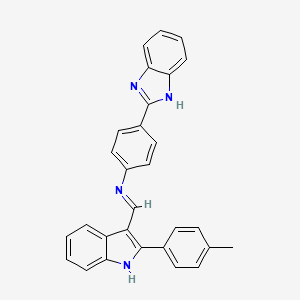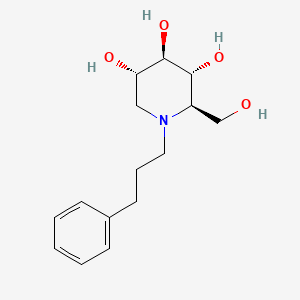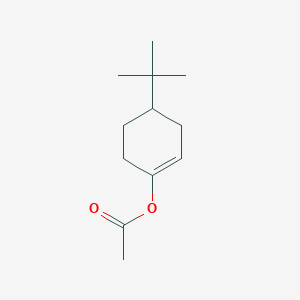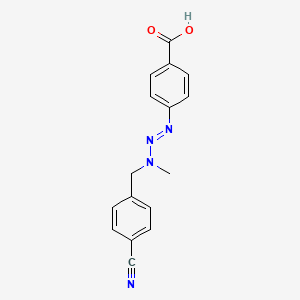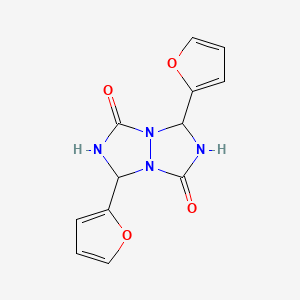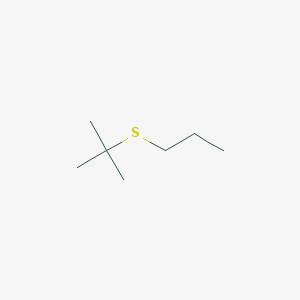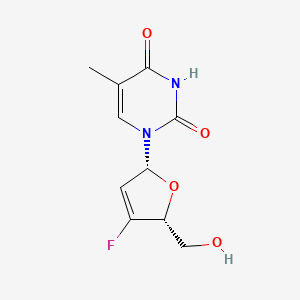
Thymidine, 2',3'-didehydro-3'-deoxy-3'-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- is a synthetic nucleoside analog. It is structurally similar to thymidine, a natural nucleoside found in DNA, but with modifications that enhance its antiviral properties. This compound has been studied primarily for its potential use as a nucleoside reverse transcriptase inhibitor (NRTI) in the treatment of viral infections, particularly HIV.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- typically involves multiple steps, starting from thymidineOne common method involves the use of nucleophilic substitution reactions, where a fluorine source such as diethylaminosulfur trifluoride (DAST) is used to replace the hydroxyl group .
Industrial Production Methods: Industrial production of this compound often employs automated synthesis modules to ensure high yield and purity. The process involves protecting group strategies to prevent unwanted reactions and the use of high-performance liquid chromatography (HPLC) for purification .
Types of Reactions:
Oxidation: Thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield various nucleoside analogs depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is used to study DNA synthesis and repair mechanisms. Its incorporation into DNA can help elucidate the roles of various enzymes involved in these processes.
Medicine: Medically, thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- has been investigated as an antiviral agent, particularly against HIV. It acts as a nucleoside reverse transcriptase inhibitor, preventing the replication of the virus .
Industry: In the pharmaceutical industry, this compound is used in the development of antiviral drugs. Its unique properties make it a valuable candidate for drug design and development.
Mecanismo De Acción
Thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- exerts its effects by inhibiting the enzyme reverse transcriptase, which is essential for the replication of retroviruses like HIV. The compound is incorporated into the viral DNA during replication, causing premature termination of the DNA chain. This prevents the virus from multiplying and spreading .
Molecular Targets and Pathways:
Reverse Transcriptase: The primary target of this compound.
DNA Polymerase: It can also affect human mitochondrial DNA polymerase, leading to potential toxicity.
Comparación Con Compuestos Similares
3’-Fluoro-3’-deoxythymidine (FLT): Another thymidine analog with similar antiviral properties but higher toxicity.
2’,3’-Didehydro-2’,3’-dideoxythymidine (d4T): A related compound used in HIV treatment but with different toxicity profiles.
Uniqueness: Thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- is unique due to its specific modifications, which provide a balance between antiviral efficacy and reduced toxicity compared to other analogs. Its fluorine atom at the 3’ position and the absence of a hydroxyl group at the 2’ position contribute to its distinct properties .
Propiedades
Número CAS |
121354-03-8 |
|---|---|
Fórmula molecular |
C10H11FN2O4 |
Peso molecular |
242.20 g/mol |
Nombre IUPAC |
1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h2-3,7-8,14H,4H2,1H3,(H,12,15,16)/t7-,8-/m1/s1 |
Clave InChI |
HOHBSAVNJFQWMJ-HTQZYQBOSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C=C([C@H](O2)CO)F |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C=C(C(O2)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


